3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole
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Overview
Description
3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring substituted with dichlorophenyl, ethyl, and methylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, 3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole stands out due to its unique triazole ring structure and the presence of both dichlorophenyl and methylsulfanyl groups. These structural features contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3S2/c1-3-23-17(12-7-4-5-10-16(12)24-2)21-22-18(23)25-11-13-14(19)8-6-9-15(13)20/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFXOUCZQVJDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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